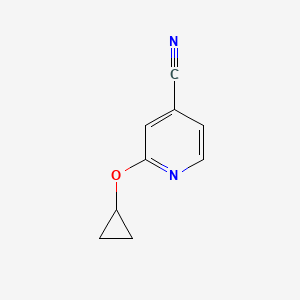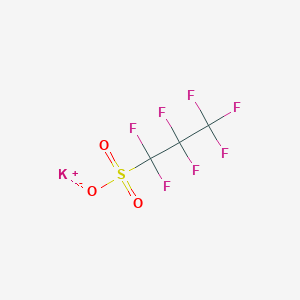
Potassium heptafluoropropanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium heptafluoropropanesulfonate is a chemical compound with the molecular formula C3F7KO3S and a molecular weight of 288.18 g/mol . It is known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium heptafluoropropanesulfonate typically involves the reaction of heptafluoropropanesulfonic acid with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its potassium salt. The general reaction can be represented as:
C3F7SO3H+KOH→C3F7SO3K+H2O
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes, including filtration and crystallization, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Potassium heptafluoropropanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium heptafluoropropanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfonate esters and amides.
Biology: In biological research, it is used to study enzyme mechanisms and protein interactions due to its ability to act as a strong electrophile.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain polymerization reactions
Mechanism of Action
The mechanism by which potassium heptafluoropropanesulfonate exerts its effects involves its strong electrophilic nature. It can interact with nucleophilic sites on enzymes and proteins, leading to the formation of stable complexes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Perfluorooctanesulfonate (PFOS): Similar in structure but with a longer carbon chain.
Perfluorobutanesulfonate (PFBS): A shorter-chain analog with similar properties. Uniqueness: Potassium heptafluoropropanesulfonate is unique due to its specific chain length and the presence of the potassium ion, which imparts distinct solubility and reactivity characteristics compared to other perfluorinated sulfonates.
Properties
Molecular Formula |
C3F7KO3S |
|---|---|
Molecular Weight |
288.18 g/mol |
IUPAC Name |
potassium;1,1,2,2,3,3,3-heptafluoropropane-1-sulfonate |
InChI |
InChI=1S/C3HF7O3S.K/c4-1(5,2(6,7)8)3(9,10)14(11,12)13;/h(H,11,12,13);/q;+1/p-1 |
InChI Key |
BLVKDXZGNZXMBZ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


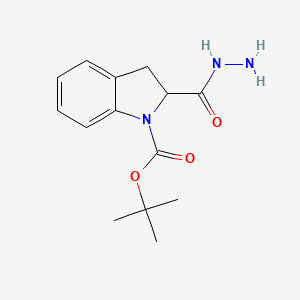

![(R)-1-[2-(Diphenylphosphino)phenyl]ethanaminium tetrafluoroborate](/img/structure/B13133934.png)

![4-Chloro-6-ethynylthieno[2,3-d]pyrimidine](/img/structure/B13133941.png)
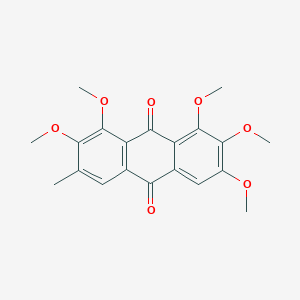
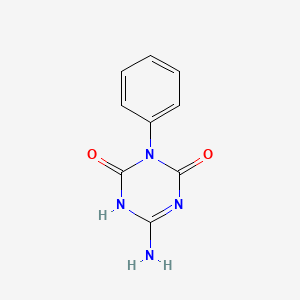
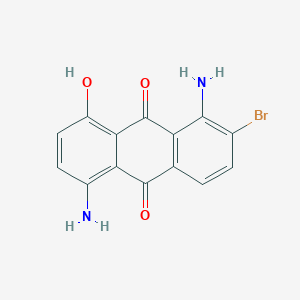
![5-Nitro-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13133966.png)


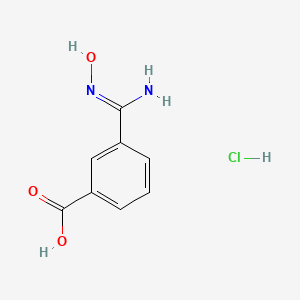
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
